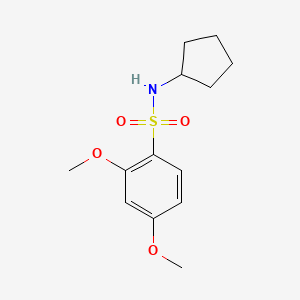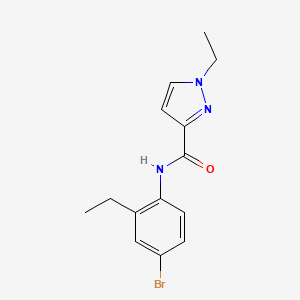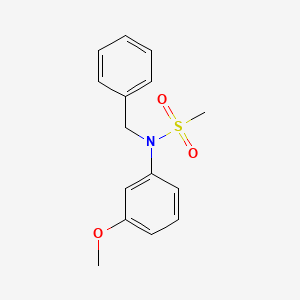
N-cyclopentyl-2,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,4-dimethoxybenzenesulfonamide (CPDS) is a chemical compound that has been studied extensively for its potential use as a drug. CPDS is a sulfonamide derivative that has been shown to have a variety of biological effects, including anti-inflammatory and analgesic properties. In
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-2,4-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory molecules, such as cytokines. This compound has also been shown to reduce the activity of immune cells, such as macrophages and T cells. In addition, this compound has been shown to have analgesic properties, reducing the perception of pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-2,4-dimethoxybenzenesulfonamide in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cells, such as liver cells, at high concentrations.
Future Directions
There are several future directions for research on N-cyclopentyl-2,4-dimethoxybenzenesulfonamide. One area of research could focus on the development of more potent and selective COX inhibitors based on the structure of this compound. Another area of research could focus on the potential use of this compound in the treatment of cancer, particularly in combination with other anti-cancer drugs. Finally, research could also focus on the potential use of this compound in the treatment of other inflammatory conditions, such as arthritis.
Synthesis Methods
The synthesis of N-cyclopentyl-2,4-dimethoxybenzenesulfonamide involves the reaction of cyclopentylamine with 2,4-dimethoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography.
Scientific Research Applications
N-cyclopentyl-2,4-dimethoxybenzenesulfonamide has been studied extensively for its potential use as a drug. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-cyclopentyl-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-17-11-7-8-13(12(9-11)18-2)19(15,16)14-10-5-3-4-6-10/h7-10,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQLWIQXBRJVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5415211.png)
![4-methoxy-N-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]benzenesulfonamide](/img/structure/B5415214.png)
![N-(4-{[1-methyl-3-oxo-3-(3-pyridinyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5415217.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-isobutylcyclopropyl)acetamide](/img/structure/B5415227.png)

![N-3-pyridinyl-2-[4-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5415241.png)
![N-[2-(benzyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5415254.png)
![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(pyridin-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5415257.png)
![N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide](/img/structure/B5415268.png)
![2-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}isonicotinamide](/img/structure/B5415273.png)
![2-(5-chloro-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5415274.png)
![6-(2,2-dimethylmorpholin-4-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5415281.png)
